Drospirenone is a synthetic progestogen, structurally similar to the naturally occurring hormone progesterone. [] It is classified as a spironolactone derivative due to its structural resemblance to spironolactone, a potassium-sparing diuretic. [, , , ] Drospirenone is unique among progestogens due to its antimineralocorticoid activity, which is attributed to its affinity for the mineralocorticoid receptor. [, , ] This property distinguishes it from other synthetic progestogens and contributes to its distinct pharmacological profile.
Drospirenone is synthesized from natural steroid precursors, specifically derived from diosgenin, a plant steroid found in various species such as wild yam. Its classification includes:
The synthesis of drospirenone has been explored through various methods, with significant advancements in stereospecific synthesis techniques. Key methods include:
Drospirenone has a complex molecular structure characterized by its steroidal backbone. Key features include:
Drospirenone participates in several chemical reactions that are pivotal for its synthesis and function:
Drospirenone exerts its biological effects primarily through its action on progesterone receptors:
Drospirenone exhibits several key physical and chemical properties:
These properties influence its formulation in pharmaceutical products, ensuring efficacy and stability during storage.
Drospirenone has several important applications in medicine:
Drospirenone (chemically designated as 6β,7β;15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone) was developed as a structural analog of the diuretic spironolactone, leveraging its antimineralocorticoid properties while enhancing progestogenic specificity. Early research in the 1970s–1980s focused on modifying spironolactone’s steroidal backbone to minimize androgenicity and eliminate estrogenic/glucocorticoid activity. The critical innovation was the introduction of dual dimethylene bridges at C6–C7 and C15–C16 positions, which rigidified the molecule’s conformation, enabling high-affinity binding to progesterone receptors (PRs) and antagonism at androgen receptors (ARs) [1] [4] [6]. This yielded a unique profile:
Table 1: Structural Evolution from Spironolactone to Drospirenone
Compound | Key Structural Features | Receptor Binding Profile |
---|---|---|
Spironolactone | Unsubstituted lactone ring; Δ⁴-3-keto group | MR antagonist; moderate AR agonist; low PR affinity |
Early Analogues | C7-acyl substitutions; C15 unsaturation | Improved MR antagonism; variable AR/PR cross-reactivity |
Drospirenone | C6β-C7β & C15β-C16β dimethylene bridges; Δ⁴-3-keto | High PR affinity; potent AR/MR antagonist; no ER/GR activity |
Schering AG patented drospirenone in 1976, with clinical adoption beginning in 2000 for oral contraceptives (e.g., Yasmin®) [6] [10].
The synthesis of drospirenone hinges on constructing its signature γ-lactone ring and dimethylene bridges. Two primary strategies emerged:
Wiechert’s Route (1985)
This foundational approach used 17-ketosteroid intermediates (e.g., 5,6β-epoxy-7β-hydroxy-15β,16β-methylene-3β-pivaloyloxy-5β-androstan-17-one) [4] [9]:
Midland’s Propiolate Route (2015)
A breakthrough employed ethyl propiolate as a C3 synthon for lactone formation [8]:
Table 2: Key Synthetic Pathways for Drospirenone
Method | Critical Steps | Reagents/Catalysts | Yield | Advantages/Limitations |
---|---|---|---|---|
Wiechert (1985) | Epoxide opening → Cyclopropanation → Alkyne addition → Chromium oxidation | LiBr, Zn/AcOH, KOH, CrO₃/pyridine | 40–50% | Industrially scalable; high toxicity |
Propiolate (2015) | Acetylide addition → Hydrogenation → TEMPO oxidation | n-BuLi, Pd/C, TEMPO/O₂ | 70–75% | Avoids Cr(VI); better stereocontrol |
Palladium-Catalyzed (2017) | Single-step dehydrogenative lactonization | Pd(II)/O₂, molecular sieves, base | 85–90% | Ideal for continuous production |
Industrial synthesis prioritizes scalability, cost, and environmental safety. Three generations dominate:
First-Generation (Chromium-Based)
Early processes relied on CrO₃–pyridine complexes (Jones oxidation) for C3-ketone formation and lactonization. Drawbacks included:
Second-Generation (Oxoammonium Catalysis)
Post-2000, TEMPO/calcium hypochlorite systems replaced chromium:
Third-Generation (Palladium-Catalyzed Aerobic)
The patented Pd(II)-catalyzed process (Industrial Chimica, 2017) enables single-step conversion [5]:
Table 3: Industrial Production Strategy Comparison
Strategy | Oxidation System | Yield | Environmental Impact | Scalability |
---|---|---|---|---|
Chromium-Based | CrO₃/pyridine | 40–50% | High (toxic waste) | Moderate |
TEMPO/Hypochlorite | TEMPO/Ca(ClO)₂ | 80–85% | Medium (chlorinated byproducts) | Batch-only |
Pd-Catalyzed | Pd(II)/O₂/base | 85–90% | Low (H₂O as byproduct) | High (continuous flow) |
Global capacity now exceeds 100 metric tons/year via Pd-catalyzed routes, supplying APIs for brands like Slynd® and Nextstellis® [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7